Amuvatinib - 850879-09-3

Amuvatinib

Catalog Number: EVT-287360
CAS Number: 850879-09-3
Molecular Formula: C23H21N5O3S
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amuvatinib, chemically named as N-(2-((4-(4-morpholinylmethyl)phenyl)amino)-5-pyrimidinyl)-4-(3-(trifluoromethyl)phenoxy)-1-naphthalenecarboxamide, is a small molecule multi-targeted tyrosine kinase inhibitor (TKI) currently under investigation for its anti-cancer properties. [, ] It demonstrates potent inhibitory activity against various tyrosine kinases, including c-Kit, PDGFRα, Axl, and c-Met. [, , , , , , , , ] Besides its kinase inhibitory activity, Amuvatinib also disrupts DNA repair mechanisms, potentially through the suppression of Rad51, a key protein in the homologous recombination repair pathway. [, ]

Amuvatinib is being explored as a potential therapeutic agent in various cancer types, including gastrointestinal stromal tumors (GIST), small cell lung cancer (SCLC), melanoma, and prostate cancer. [, , , , , , , ] It has shown promising results in preclinical studies and early-phase clinical trials, particularly in combination with standard chemotherapy regimens. [, , ]

Overview

Amuvatinib is a small molecule compound that has garnered attention in the field of cancer therapy, particularly as a potential treatment for various types of leukemia and solid tumors. It is classified as a tyrosine kinase inhibitor, which means it works by blocking the action of specific enzymes (tyrosine kinases) that are involved in the signaling pathways regulating cell division and survival. By inhibiting these enzymes, Amuvatinib can disrupt the growth of cancer cells, making it a valuable candidate in targeted cancer therapies.

Source and Classification

Amuvatinib is derived from the imatinib family of compounds, which have been extensively studied for their efficacy against chronic myeloid leukemia and gastrointestinal stromal tumors. The compound is categorized under the broader classification of antineoplastic agents and specifically falls within the subgroup of protein kinase inhibitors. Its primary mechanism involves targeting the BCR-ABL fusion protein, a hallmark of certain leukemias.

Synthesis Analysis

Methods and Technical Details

The synthesis of Amuvatinib involves several steps that can vary based on the specific analog being produced. One common method includes a multi-step reaction process starting from readily available precursors. For instance, one synthesis route utilizes a three-step reaction method involving:

  1. Formation of an intermediate: This often involves the reaction of an aryl piperazine derivative with a chloromethylbenzamide under basic conditions.
  2. Cyclization: The intermediate undergoes cyclization to form a more complex structure.
  3. Purification: The final product is purified using techniques such as flash chromatography to isolate Amuvatinib from by-products.

Technical details include controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

Amuvatinib possesses a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to target proteins. The molecular formula is typically represented as C₁₈H₁₈ClN₅O, indicating the presence of chlorine, nitrogen, and oxygen atoms within its structure. The compound's 3D conformation plays a critical role in its interaction with tyrosine kinases, particularly through hydrogen bonding and hydrophobic interactions.

Structural Features:

  • Aromatic rings: Contribute to π-π stacking interactions with target proteins.
  • Piperazine moiety: Enhances solubility and bioavailability.
  • Chloromethyl group: Facilitates electrophilic attack during binding.
Chemical Reactions Analysis

Reactions and Technical Details

Amuvatinib undergoes various chemical reactions that are pivotal in its synthesis and biological activity. Key reactions include:

  1. Nucleophilic substitution: Involving the replacement of halogen atoms with nucleophiles during synthesis.
  2. Cross-coupling reactions: These are essential for forming carbon-carbon bonds between aromatic systems.
  3. Hydrolysis: Under physiological conditions, Amuvatinib may undergo hydrolysis, impacting its pharmacokinetics.

These reactions are typically monitored using chromatographic techniques to ensure purity and yield during synthesis .

Mechanism of Action

Process and Data

The mechanism of action for Amuvatinib primarily involves the inhibition of tyrosine kinases associated with cancer cell proliferation. Upon administration, Amuvatinib binds to the ATP-binding site of the BCR-ABL fusion protein, effectively blocking its activity. This inhibition leads to:

  • Reduced phosphorylation: Decreasing downstream signaling pathways that promote cell survival and division.
  • Induction of apoptosis: Triggering programmed cell death in malignant cells.

Data from preclinical studies indicate that Amuvatinib exhibits potent inhibitory effects on cell lines expressing BCR-ABL, demonstrating its potential as an effective therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

Amuvatinib is typically characterized by physical properties such as:

  • Appearance: White to off-white crystalline solid.
  • Solubility: Soluble in DMSO (dimethyl sulfoxide) and other organic solvents but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature.
  • Melting point: Specific melting point data can vary based on purity but generally falls within a defined range for similar compounds.

Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to characterize these properties accurately .

Applications

Scientific Uses

Amuvatinib is primarily investigated for its applications in oncology as a targeted therapy for patients with specific genetic mutations linked to cancer progression. Its potential uses include:

  • Treatment of chronic myeloid leukemia: Particularly in cases resistant to first-line therapies like imatinib.
  • Exploration in combination therapies: Studying its effectiveness when used alongside other chemotherapeutic agents or immunotherapies.

Research continues into optimizing dosage regimens and understanding resistance mechanisms associated with Amuvatinib treatment .

Properties

CAS Number

850879-09-3

Product Name

Amuvatinib

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32)

InChI Key

FOFDIMHVKGYHRU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6

Solubility

Soluble in DMSO, not in water

Synonyms

HPK 56; HPK-56; HPK56; MP470; MP-470; MP 470; Amuvatinib.

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.